molecular formula C24H19FN2O6S B3582228 METHYL 5-[N-(4-FLUORO-2-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

METHYL 5-[N-(4-FLUORO-2-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B3582228
M. Wt: 482.5 g/mol
InChI Key: NUXCQJMYWRNZJU-UHFFFAOYSA-N
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Description

METHYL 5-[N-(4-FLUORO-2-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, a pyridine ring, and a fluorinated benzenesulfonyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-[N-(4-FLUORO-2-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzofuran core, the introduction of the pyridine ring, and the attachment of the fluorinated benzenesulfonyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-[N-(4-FLUORO-2-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 5-[N-(4-FLUORO-2-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of METHYL 5-[N-(4-FLUORO-2-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-[N-(4-FLUORO-2-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 5-[(4-fluoro-2-methylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O6S/c1-14-12-17(25)4-7-21(14)34(30,31)27(23(28)16-8-10-26-11-9-16)18-5-6-20-19(13-18)22(15(2)33-20)24(29)32-3/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXCQJMYWRNZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 5-[N-(4-FLUORO-2-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 5-[N-(4-FLUORO-2-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 5-[N-(4-FLUORO-2-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
METHYL 5-[N-(4-FLUORO-2-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 5-[N-(4-FLUORO-2-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
METHYL 5-[N-(4-FLUORO-2-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

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